![molecular formula C8H5ClN2O2S B13671567 4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13671567.png)
4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of chlorine and methyl groups in its structure adds to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with methylthioglycolate in the presence of a base, followed by cyclization to form the thieno[2,3-d]pyrimidine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
化学反応の分析
Types of Reactions
4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
科学的研究の応用
4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The chlorine and methyl groups in its structure allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Similar compounds to 4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid include:
- 4-Chloro-2-methylthieno[3,2-d]pyrimidine
- 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
- 4-Chloro-5-methylthieno[2,3-d]pyrimidine .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for various synthetic and research applications .
特性
分子式 |
C8H5ClN2O2S |
|---|---|
分子量 |
228.66 g/mol |
IUPAC名 |
4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O2S/c1-3-10-6(9)5-4(8(12)13)2-14-7(5)11-3/h2H,1H3,(H,12,13) |
InChIキー |
TVDAPGSKRSDWOI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C(=CS2)C(=O)O)C(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chlorothieno[2,3-d]pyrimidine](/img/structure/B13671485.png)
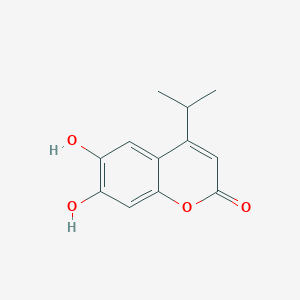

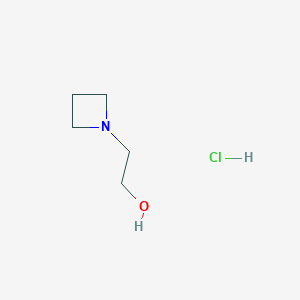
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B13671502.png)
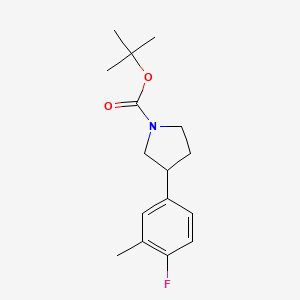
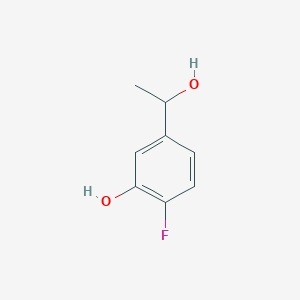
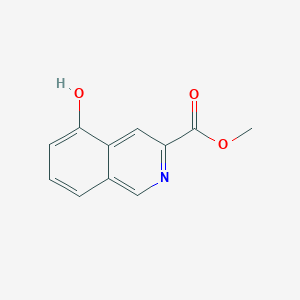
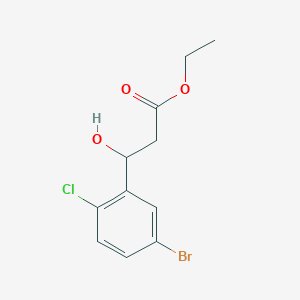
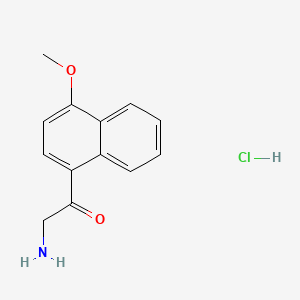
![2-Methylthiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13671542.png)
![2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13671545.png)
![4-Chloro-2,5-dimethylfuro[2,3-d]pyrimidine](/img/structure/B13671546.png)
![3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13671559.png)
